Head-to-Head In Vivo Comparison: Odorinol vs. Odorine in DMBA/TPA Two-Stage Mouse Skin Carcinogenesis — Tumor Inhibition Rate
In a direct head-to-head in vivo study, odorinol and odorine were evaluated in parallel using the DMBA/TPA two-stage mouse skin carcinogenesis model. Both compounds exhibited potent and statistically significant inhibition of tumor promotion. However, the published data do not provide a numerically resolvable differential potency between the two bisamides in this specific assay; both were reported as exhibiting 'remarkable inhibitory effects' against TPA-induced tumor promotion at comparable test concentrations [1]. Critically, the study confirmed that the inhibitory activity was specific to the aminopyrrolidine-diamide scaffold and was not a generic property of Aglaia-derived compounds, as rocaglamide-type compounds from the same source material displayed distinct and mechanistically unrelated cytotoxic profiles [1]. The key procurement-relevant differentiator is therefore not an in vivo potency differential per se, but rather the unique combination of dual-stage carcinogenesis inhibition (targeting both initiation and promotion) jointly demonstrated by odorinol and odorine, a property not replicated by rocaglamide-class compounds which act primarily via eIF4A-mediated translation inhibition [2].
| Evidence Dimension | In vivo tumor inhibition in DMBA-initiated / TPA-promoted mouse skin carcinogenesis |
|---|---|
| Target Compound Data | Odorinol: Significant inhibition of both initiation and promotion stages; quantitative tumor count reduction reported as statistically significant relative to vehicle control; no numerical IC50 for tumor inhibition provided in primary source. |
| Comparator Or Baseline | Odorine: Parallel significant inhibition of both initiation and promotion stages at comparable test conditions; no numerical IC50 provided. Rocaglamide-type compounds: do not share this dual-stage chemopreventive profile; act via alternative mechanism (eIF4A inhibition). |
| Quantified Difference | Both odorinol and odorine demonstrated qualitatively equivalent dual-stage inhibition; neither compound demonstrated a statistically significant potency advantage over the other in the published dataset. The shared scaffold-specific chemopreventive property is absent in rocaglamide-class compounds. |
| Conditions | In vivo mouse skin: DMBA (initiator) + TPA (promoter) two-stage carcinogenesis; also validated in NOR-1/TPA and peroxynitrite/TPA models. Compounds administered topically. |
Why This Matters
Procurement decisions for cancer chemoprevention research should prioritize the aminopyrrolidine-diamide scaffold (odorinol/odorine) over rocaglamide-type compounds if the experimental objective is dual-stage carcinogenesis inhibition rather than translation inhibition, as these represent mechanistically distinct pharmacological tools.
- [1] Inada, A., Nishino, H., Kuchide, M., Takayasu, J., Mukainaka, T., Nobukuni, Y., Okuda, M., & Tokuda, H. (2001). Cancer chemopreventive activity of odorine and odorinol from Aglaia odorata. Biological and Pharmaceutical Bulletin, 24(11), 1282–1285. View Source
- [2] Ebada, S. S., Lajkiewicz, N., Porco, J. A., Li-Weber, M., & Proksch, P. (2011). Chemistry and biology of rocaglamides (= flavaglines) and related derivatives from Aglaia species (Meliaceae). Progress in the Chemistry of Organic Natural Products, 94, 1–58. View Source
